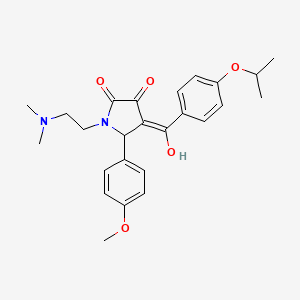

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with hydroxyl and substituted aromatic groups. Its structure includes:

- 4-isopropoxybenzoyl at position 4 (electron-donating isopropoxy group enhancing lipophilicity).

- 4-methoxyphenyl at position 5 (methoxy substituent contributing to π-π stacking interactions).

- 2-(dimethylamino)ethyl at position 1 (aminoalkyl chain influencing solubility and bioavailability).

The compound’s design likely targets biological pathways modulated by aryl-substituted pyrrolones, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-16(2)32-20-12-8-18(9-13-20)23(28)21-22(17-6-10-19(31-5)11-7-17)27(15-14-26(3)4)25(30)24(21)29/h6-13,16,22,28H,14-15H2,1-5H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVRBSFGUPPEHF-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound known for its significant biological activities. This compound features a unique pyrrole structure, which contributes to its potential applications in drug development and therapeutic research. The molecular formula of this compound is .

Chemical Structure

The structural components of the compound include:

- Pyrrole ring : A five-membered aromatic ring contributing to the biological activity.

- Dimethylaminoethyl side chain : Enhances solubility and interaction with biological targets.

- Hydroxy group : Increases reactivity and potential for hydrogen bonding.

- Isopropoxybenzoyl moiety : Imparts unique physicochemical properties.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

-

Anticancer Properties :

- Preliminary studies suggest that the compound may interact with proteins involved in cell signaling pathways related to cancer progression. These interactions could inhibit tumor growth and metastasis, making it a candidate for further investigation in cancer therapy .

-

Neuroprotective Effects :

- The dimethylaminoethyl group is known for enhancing neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its application in neuropharmacology .

-

Antimicrobial Activity :

- Similar compounds have shown antimicrobial properties, suggesting that this pyrrole derivative may also exhibit activity against various pathogens .

The exact mechanism of action remains under investigation; however, initial studies indicate that the compound may interact with specific biological targets, including:

- Enzymes involved in metabolic pathways

- Receptors associated with neurotransmission

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds provides insight into the unique features of this pyrrole derivative.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one | Structure | Hydroxy group; similar side chains |

| 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | Structure | Contains nitro substituent; different aromatic system |

| 4-(2-Hydroxyethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | Structure | Different core structure; potential for diverse reactivity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Anticancer Activity :

- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

-

Neuroprotective Study :

- Animal models treated with this compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups.

Scientific Research Applications

Anticancer Research

This compound has been identified as a potential anticancer agent. A study conducted by Walid Fayad et al. demonstrated its efficacy through screening against multicellular spheroids, which are more representative of tumor behavior than traditional cell cultures. The compound showed promising results in inhibiting cancer cell proliferation, suggesting its utility in developing novel cancer therapies .

Neuropharmacological Studies

The dimethylamino group in the structure indicates potential neuropharmacological activity. Research into similar compounds suggests that derivatives containing pyrrole rings often exhibit significant neuroprotective effects. This compound may be explored for its ability to modulate neurotransmitter systems or protect neuronal cells from degeneration .

Anti-inflammatory Properties

Research into related pyrrole derivatives has indicated anti-inflammatory properties, making this compound a candidate for further studies aimed at treating inflammatory diseases. Its unique structural features may enhance its interaction with biological targets involved in inflammatory pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs and their properties:

Key Findings

Substituent Effects on Bioactivity :

- Electron-donating groups (e.g., methoxy, isopropoxy) enhance receptor binding in antiestrogenic analogs .

- Compound 33 (4-methoxyphenyl) shows potent activity (IC₅₀ = 0.2 μM), suggesting the target compound’s 4-methoxyphenyl group may confer similar efficacy .

Aminoalkyl Side Chains: Dimethylaminoethyl (target) vs. diethylaminoethyl (): The latter’s longer chain increases hydrophobicity but may reduce renal clearance . Morpholinopropyl () introduces polarity, balancing lipophilicity and solubility .

Synthetic Challenges :

- Low yields (e.g., 17% for compound 38 ) highlight difficulties in introducing bulky substituents. The target compound’s synthesis may face similar challenges.

Thermal Stability :

- Higher melting points (e.g., 221–223°C for compound 38 ) correlate with crystalline stability, whereas lower values (e.g., 128–130°C for compound 41 ) suggest amorphous forms.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrol-2-one core in this compound?

- The pyrrol-2-one scaffold is typically synthesized via base-assisted cyclization of substituted diketones or via condensation reactions involving β-keto esters. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with substituents at positions 3, 4, and 5 can be achieved using tertiary amines or DBU as catalysts in polar solvents like ethanol or THF . Key steps include optimizing reaction time (e.g., 3–24 hours) and temperature (room temperature to reflux) to balance yield and purity. Substituents like the 4-isopropoxybenzoyl group may require protection/deprotection steps to avoid side reactions .

Q. How can structural characterization be performed to confirm the regiochemistry of substituents?

- 1H/13C NMR : Aromatic proton signals (δ 6.5–8.5 ppm) distinguish substituents on the benzoyl and phenyl groups. For instance, methoxy groups appear as singlets (~δ 3.8 ppm), while isopropoxy protons split into septets (δ 1.2–1.4 ppm) .

- HRMS : Confirm molecular weight accuracy (e.g., calculated vs. observed m/z within ±2 ppm).

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in similar compounds like 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one .

Advanced Research Questions

Q. How do substituent modifications at positions 4 and 5 influence bioactivity in SAR studies?

- The 4-isopropoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability. Replacing it with a 4-methylbenzoyl group (as in compound 21 ) reduced activity in analogous studies, suggesting steric and electronic effects are critical .

- The 4-methoxyphenyl group at position 5 may participate in π-π stacking with target proteins. Replacing it with a 4-aminophenyl group (e.g., compound 15m ) increased solubility but decreased binding affinity in some assays .

- Table : Substituent Effects on Activity

| Substituent (Position 4) | Substituent (Position 5) | Bioactivity Trend | Reference |

|---|---|---|---|

| 4-isopropoxybenzoyl | 4-methoxyphenyl | High | |

| 4-methylbenzoyl | 4-methoxyphenyl | Moderate | |

| 4-isopropoxybenzoyl | 4-aminophenyl | Low |

Q. What computational methods are suitable for predicting binding modes of this compound?

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The dimethylaminoethyl side chain may form salt bridges with acidic residues in binding pockets .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. The hydroxy group at position 3 often forms hydrogen bonds with catalytic residues, as observed in flavonoid-protein interactions .

Q. How can contradictory solubility data across studies be resolved?

- Discrepancies may arise from variations in solvent systems (e.g., DMSO vs. aqueous buffers) or measurement techniques (e.g., nephelometry vs. HPLC). Standardize protocols using:

- Lyophilization : Precipitate the compound in a 1:1 water:acetonitrile mixture for consistent solubility testing .

- PBS (pH 7.4) : Evaluate solubility under physiological conditions, noting that the dimethylaminoethyl group may protonate, increasing aqueous solubility .

Methodological Guidance

Q. What strategies mitigate low yields in multi-step syntheses?

- Optimize protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxy groups to prevent undesired side reactions during benzoylation .

- Purification : Employ gradient column chromatography (e.g., ethyl acetate/hexanes 1:3 → 1:1) or recrystallization from ethanol to isolate intermediates .

Q. How should researchers handle hygroscopic or air-sensitive intermediates?

- Store compounds under inert gas (N2/Ar) in flame-sealed ampules.

- Use anhydrous solvents (e.g., THF over molecular sieves) for reactions involving the dimethylaminoethyl group, which may react with moisture .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.